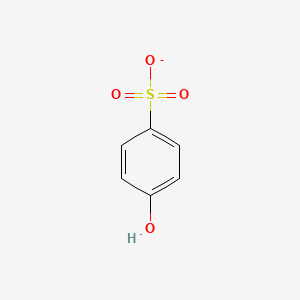
4-Hydroxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzenesulfonate is a useful research compound. Its molecular formula is C6H5O4S- and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Drug Delivery Systems
4-Hydroxybenzenesulfonate has been studied for its role in enhancing drug retention within liposomal formulations. Research indicates that incorporating this compound into liposomes significantly improves the retention of drugs such as vinorelbine and ciprofloxacin. In vitro and in vivo studies demonstrated that liposomes containing this compound exhibited a prolonged drug release profile, with a half-time of approximately 30 hours compared to just 6.4 hours for conventional formulations using magnesium sulfate as a solute .
2. Complex Formation
The ability of this compound to form stable complexes with various drugs enhances their solubility and bioavailability. For instance, studies have shown that the presence of this compound facilitates the formation of precipitates in drug solutions, which can be advantageous for controlled release mechanisms .
Materials Science Applications
1. Crystal Growth and Characterization
The structural properties of sodium this compound have been extensively studied, particularly its crystal growth behavior under different solvent conditions. Research has demonstrated that varying solvents can significantly influence the solubility and morphology of the crystals formed. For example, sodium this compound exhibits different crystal habits when grown in water versus methanol or ethanol, affecting their optical quality and growth rates .
| Solvent | Solubility (g/10 mL) | Crystal Habit | Growth Period |
|---|---|---|---|
| Water | 2.03 | Rectangular | More than a week |
| Methanol | 0.82 | Needle-shaped | 3 to 4 days |
| Ethanol | 0.80 | Needle-shaped | 3 days |
2. Optical Properties
The optical properties of sodium this compound crystals have been investigated for potential applications in nonlinear optics. The presence of hydroxyl groups enhances hydrogen bonding within the crystal structure, leading to improved optical characteristics such as higher laser-induced surface damage thresholds .
Environmental Applications
1. Surface Treatment Agents
Sodium this compound is utilized as a surface treating agent in various industrial applications, including plating processes. Its effectiveness in modifying surface properties makes it valuable in improving adhesion and corrosion resistance in metal coatings .
2. Biodegradability Studies
Research into the biodegradability of sulfonated compounds, including sodium this compound, has shown promise in environmental remediation efforts. Studies indicate that these compounds can be broken down by specific microbial strains, suggesting potential applications in wastewater treatment processes .
Case Studies
1. Drug Retention Improvement Case Study
A study conducted on the use of sodium this compound in liposomal formulations highlighted its effectiveness in enhancing drug retention rates. The results showed a significant improvement in therapeutic outcomes for drugs encapsulated with this compound compared to traditional methods .
2. Crystal Growth Experimentation
In a controlled laboratory setting, researchers systematically varied solvent types to explore their effects on the crystallization process of sodium this compound. The findings provided insights into optimizing conditions for producing high-quality crystals suitable for optical applications .
Eigenschaften
Molekularformel |
C6H5O4S- |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10)/p-1 |
InChI-Schlüssel |
FEPBITJSIHRMRT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















